molecular formula C11H15FO B13708608 5-(tert-Butoxy)-2-fluorotoluene

5-(tert-Butoxy)-2-fluorotoluene

Cat. No.: B13708608
M. Wt: 182.23 g/mol
InChI Key: BUSWZZZMCUMCDR-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-2-fluorotoluene: is an organic compound characterized by the presence of a tert-butoxy group and a fluorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)-2-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method is the reaction of 5-bromo-2-fluorotoluene with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the tert-butoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butoxy)-2-fluorotoluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new functionalized toluene derivatives.

Scientific Research Applications

Chemistry: 5-(tert-Butoxy)-2-fluorotoluene is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, the compound can be used as a building block for the synthesis of bioactive molecules. Its structural features may impart specific biological activities to the synthesized compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-2-fluorotoluene depends on its specific application and the target molecules it interacts with. In general, the tert-butoxy group can act as a protecting group in organic synthesis, while the fluorine atom can influence the compound’s reactivity and stability. The molecular targets and pathways involved may vary based on the specific reactions and applications.

Comparison with Similar Compounds

  • 5-(tert-Butoxy)-2-chlorotoluene
  • 5-(tert-Butoxy)-2-bromotoluene
  • 5-(tert-Butoxy)-2-iodotoluene

Comparison: Compared to its analogs with different halogen atoms (chlorine, bromine, iodine), 5-(tert-Butoxy)-2-fluorotoluene exhibits unique reactivity due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical behavior, making it distinct from its halogenated counterparts.

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

1-fluoro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

BUSWZZZMCUMCDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C)F

Origin of Product

United States

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